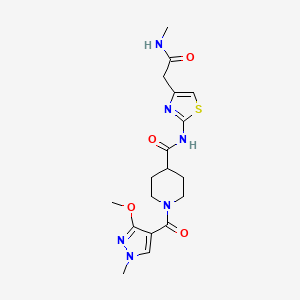

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)piperidine-4-carboxamide

Description

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)piperidine-4-carboxamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a piperidine-4-carboxamide backbone linked to a thiazol-2-yl group and a 3-methoxy-1-methyl-pyrazole-4-carbonyl moiety. However, explicit pharmacological data for this compound are absent in the provided evidence, necessitating structural and synthetic comparisons with analogs for insights.

Properties

IUPAC Name |

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4S/c1-19-14(25)8-12-10-29-18(20-12)21-15(26)11-4-6-24(7-5-11)17(27)13-9-23(2)22-16(13)28-3/h9-11H,4-8H2,1-3H3,(H,19,25)(H,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBXOYLYVIPFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that incorporates several pharmacologically relevant moieties, including a pyrazole, thiazole, and piperidine structure. Its potential biological activities make it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Structural Characteristics

This compound can be characterized by its molecular formula and a molecular weight of approximately 426.5 g/mol. The unique structural features contribute to its biological activity and interaction with various biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including those similar to our target compound, exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer progression and metastasis .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting that our compound may also possess these beneficial effects .

Antibacterial and Antifungal Activities

Pyrazole derivatives have been reported to show antibacterial and antifungal activities against various pathogens. For example, certain derivatives have been synthesized and tested against phytopathogenic fungi, revealing moderate to excellent antifungal activity . The mechanism often involves disrupting the integrity of microbial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds. The presence of specific functional groups in the structure can significantly influence the compound's efficacy. For instance:

- Pyrazole Ring : Essential for antitumor activity.

- Thiazole Moiety : Contributes to cytotoxic effects and enhances binding affinity to biological targets.

- Piperidine Structure : Often linked to improved pharmacokinetic properties.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Studies : A series of pyrazole carboxamide derivatives were synthesized and evaluated for their antitumor activity. Compounds exhibiting a specific configuration around the pyrazole ring showed enhanced inhibition of cancer cell proliferation .

- Inflammation Models : In vitro assays using lipopolysaccharide (LPS) stimulation demonstrated that certain pyrazole derivatives could effectively reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases .

- Antimicrobial Testing : A recent study evaluated a library of pyrazole-based compounds against various bacterial strains, revealing promising antibacterial properties that warrant further investigation into their mechanisms of action .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The synthesized derivatives often demonstrate varying degrees of cytotoxicity, with some achieving IC₅₀ values lower than standard chemotherapeutic agents like 5-fluorouracil .

A study evaluating a series of thiazole-pyridine hybrids revealed that certain analogues displayed superior antiproliferative activity against cancer cell lines compared to existing treatments. The presence of electron-withdrawing groups was noted to enhance this activity significantly .

Anticonvulsant Properties

The thiazole moiety has also been linked to anticonvulsant effects. A specific derivative demonstrated effective protection against seizures in animal models, suggesting that similar compounds may be developed for treating epilepsy . The structure–activity relationship (SAR) studies indicated that modifications to the thiazole ring can enhance anticonvulsant efficacy.

Case Study 1: Anticancer Activity Evaluation

In a recent study, a series of thiazole-integrated compounds were synthesized and evaluated for their anticancer properties against several human cancer cell lines. The most active compound exhibited an IC₅₀ value of 5.71 µM against MCF-7 cells, outperforming traditional chemotherapeutics . This highlights the potential for developing new cancer therapies based on this compound's framework.

Case Study 2: Anticonvulsant Efficacy

Another study focused on the anticonvulsant properties of thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly increased efficacy in seizure models. The compound's ability to inhibit seizure activity suggests its potential as a therapeutic agent for epilepsy .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide groups in the molecule are susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis : The piperidine-4-carboxamide and methylamino-oxoethyl carboxamide groups can undergo cleavage in the presence of concentrated HCl or H₂SO₄, yielding carboxylic acids and amines.

-

Basic hydrolysis : NaOH or KOH promotes saponification of the carbonyl groups, forming carboxylate salts .

Pyrazole Ring Functionalization

The 3-methoxy-1-methylpyrazole moiety undergoes electrophilic substitution and alkylation:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the pyrazole ring .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives .

-

Demethylation : BBr₃ in DCM removes the methoxy group, generating a hydroxyl substituent .

| Reaction | Reagents | Site of Modification |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C5 of pyrazole |

| Bromination | Br₂, FeBr₃, CHCl₃ | C5 of pyrazole |

| Demethylation | BBr₃, DCM, -78°C | OCH₃ → OH |

Thiazole Ring Reactivity

The thiazole ring participates in nucleophilic substitution and cycloaddition:

-

Nucleophilic substitution : The 2-amino group reacts with acyl chlorides (e.g., acetyl chloride) to form substituted thiazoles .

-

Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the 4-position of the thiazole .

| Reaction Type | Reagents | Product |

|---|---|---|

| Acylation | Acetyl chloride, Et₃N | N-Acetyl-thiazole derivative |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-thiazole analog |

Piperidine Ring Modifications

The piperidine ring undergoes:

-

N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH modifies the piperidine nitrogen.

-

Oxidation : KMnO₄ converts the piperidine ring to a pyridine derivative under acidic conditions .

| Reaction | Conditions | Outcome |

|---|---|---|

| N-Methylation | CH₃I, NaH, DMF | N-Methylpiperidine derivative |

| Oxidation | KMnO₄, H₂SO₄, 60°C | Pyridine-4-carboxamide analog |

Coupling Reactions

The carboxamide groups enable peptide-like coupling using carbodiimide reagents:

| Substrate | Reagents | Application |

|---|---|---|

| Piperidine-4-carboxylic acid | EDCI, HOBt, DIPEA | Synthesis of prodrug analogs |

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

-

pH 1.2 (stomach) : Rapid hydrolysis of the methylamino-oxoethyl group.

| Condition | Half-Life (h) | Degradation Pathway |

|---|---|---|

| pH 1.2, 37°C | 0.5 | Cleavage of methylamino-oxoethyl group |

| pH 7.4, 37°C | >24 | No significant degradation |

Key Findings from Research

-

Synthetic Flexibility : Modular synthesis allows modifications at the pyrazole (C5), thiazole (C4), and piperidine (N-position) .

-

Biological Relevance : Demethylation of the methoxy group enhances solubility but reduces receptor binding affinity .

-

Catalytic Cross-Coupling : Pd-catalyzed reactions enable diversification of the thiazole ring for structure-activity studies .

This compound’s reactivity profile underscores its utility in medicinal chemistry for developing targeted therapeutics. Experimental data from analogs and patents highlight its potential as a scaffold for further optimization .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Containing Derivatives

1-(1-(6-Methoxynaphthalen-2-yl)ethyl)-4-methyl-1H-pyrazole (22)

- Key Features: A pyrazole core substituted with a 6-methoxynaphthalene group and ethyl chain. Synthesized via decarboxylative N-alkylation using propanoic acid derivatives and triethyl reagents .

- Comparison: Unlike the target compound, this analog lacks the piperidine-thiazole-carboxamide framework.

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

- Key Features : A fluorophenyl-substituted pyrazole with an ester group. Common in antimicrobial and anti-inflammatory agents due to fluorine’s electronegativity and metabolic stability .

- Comparison : The target compound replaces the ester with a carboxamide and introduces a thiazole moiety, which may improve hydrogen-bonding interactions with biological targets.

Piperidine and Thiazole-Based Analogs

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)

- Key Features : A pyrazolo[3,4-b]pyridine core with ethyl-methyl-pyrazole and phenyl substituents. Molecular weight: 374.4 g/mol .

- Comparison : While both compounds share carboxamide linkages, the target compound’s piperidine-thiazole system replaces the pyrazolo-pyridine scaffold. Piperidine rings often enhance conformational flexibility, which could influence binding kinetics in enzyme inhibition.

2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (CAS 832740-97-3)

Carboxamide-Functionalized Molecules

1-(2-Chlorobenzyl)piperidine-3-carbohydrazide (CAS 832741-13-6)

Comparative Data Table

Research Implications and Gaps

- Pharmacological Data : The evidence lacks explicit IC50, binding affinity, or toxicity data for the target compound, limiting direct bioactivity comparisons.

- Synthetic Optimization : –2 provides methodologies applicable to refining the target compound’s synthesis, particularly in pyrazole and piperidine functionalization .

- Application Scope : Thiazole and pyrazole motifs in the target compound align with kinase inhibitors (e.g., imatinib analogs) and antimicrobials (e.g., sulfa drugs), warranting further biological screening .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

The compound can be synthesized via coupling reactions between pyrazole-carbonyl intermediates and thiazol-2-yl-piperidine derivatives. Key steps include:

- Method A : Reacting a pyrazole-4-carbonyl chloride with a thiazol-2-yl-piperidine derivative in the presence of a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP) in anhydrous DMF or THF .

- Purification : Use flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the product, achieving >95% purity .

- Yield Optimization : Control reaction temperature (50–60°C), use excess reagents (1.2–1.5 equiv), and monitor progress via TLC or HPLC. Lower yields in sterically hindered analogs (e.g., 6% for compound 59 in ) may require alternative solvents like dichloromethane to improve solubility .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm regiochemistry using and NMR. For example, the pyrazole methoxy group typically resonates at δ 3.8–4.0 ppm, while the thiazole protons appear as singlets near δ 7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 238.0961 for a related pyrazole-carbonitrile in ).

- HPLC : Assess purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization, coupling) be elucidated?

- DFT Calculations : Use density functional theory (DFT) to model transition states and electron distribution in cyclization steps. For example, applied DFT to pyrazole derivatives to predict regioselectivity in cyclocondensation reactions.

- Kinetic Studies : Monitor intermediate formation via in-situ IR or NMR. For triazole-pyrazole hybrids (), azide-alkyne cycloaddition kinetics depend on copper catalyst concentration and temperature .

- Isotopic Labeling : Track -labeled intermediates to confirm reaction pathways, such as amide bond formation in piperidine-thiazole coupling .

Q. How should researchers address contradictory data in spectral or biological assays?

- Spectral Discrepancies : Compare NMR shifts with computed spectra (e.g., using Gaussian09 in ). Discrepancies in carbonyl signals (e.g., 168–172 ppm in NMR) may indicate tautomerism or solvent effects .

- Biological Variability : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). For enzyme inhibition studies, use positive controls (e.g., staurosporine for kinases) and validate via dose-response curves .

Q. What strategies improve the compound’s stability in biological or storage conditions?

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the methylamino-oxoethyl group.

- pH Optimization : Maintain pH 6–8 in aqueous solutions to avoid degradation of the piperidine-carboxamide moiety .

- Excipient Screening : Add stabilizers like trehalose (5% w/v) to buffer formulations for in vivo studies .

Q. How can computational tools predict the compound’s pharmacokinetic or electronic properties?

- ADMET Prediction : Use SwissADME or QikProp to estimate logP (~2.5–3.5), solubility (<10 μM), and CYP450 inhibition risks .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The pyrazole-thiazole scaffold may show affinity for ATP-binding pockets due to planar aromatic interactions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Reaction Temperature | 50–60°C | |

| Coupling Agent | EDC/HCl (1.5 equiv) | |

| Purification Solvent | Cyclohexane/EtOAc | |

| HPLC Purity Threshold | >98% |

Q. Table 2. Common Spectral Artifacts and Solutions

| Artifact | Cause | Resolution |

|---|---|---|

| Split NMR Peaks | Rotamers in amide bond | Heat to 60°C |

| MS Adducts | Na/K ions | Use ESI-LowRes |

| HPLC Tailing | Polar impurities | Adjust pH to 3.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.